9-ethyl-2-(4-fluorophenyl)-9H-imidazo[1,2-a]benzimidazole
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Overview
Description
9-ETHYL-2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
The synthesis of 9-ETHYL-2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE typically involves the reaction of ortho-phenylenediamines with benzaldehydes under mild conditions using an oxidation agent such as sodium metabisulphite . This method is efficient and yields high purity products. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the consistency and quality of the compound .
Chemical Reactions Analysis
9-ETHYL-2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions, often using reagents like bromine or nitric acid
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .
Scientific Research Applications
9-ETHYL-2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties
Mechanism of Action
The mechanism of action of 9-ETHYL-2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
9-ETHYL-2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is unique due to its specific structural features and biological activities. Similar compounds include:
1-BUTYL-2-(4-FLUORO-PHENYL)-1H-BENZIMIDAZOLE-5-CARBONITRILE: Exhibits antimicrobial activity.
2-(4-BENZOYL-2-BROMO-PHENOXY)-1-(2-((1-METHYL-1H-INDOL-3-YL)METHYL)-1H-BENZOIMIDAZOL-1-YLETHANONE: Shows potential as an anticancer agent.
These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C17H14FN3 |
---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
4-ethyl-2-(4-fluorophenyl)imidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C17H14FN3/c1-2-20-15-5-3-4-6-16(15)21-11-14(19-17(20)21)12-7-9-13(18)10-8-12/h3-11H,2H2,1H3 |
InChI Key |
HWBJSIPTXQWMIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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